Cas no 175278-47-4 (2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde)

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a tert-butylphenoxy functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialty chemicals, dyes, and pharmaceutical agents. Its nitro and aldehyde groups provide reactive sites for further functionalization, enabling diverse chemical transformations. The tert-butylphenoxy moiety enhances solubility in organic solvents and may influence steric and electronic properties in target molecules. This compound is valued for its stability under standard conditions and its role in facilitating the synthesis of complex aromatic systems. Proper handling is recommended due to potential sensitivity to light and heat.
2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde structure
175278-47-4 structure
Product Name:2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde
CAS No:175278-47-4
MF:C17H17NO4
MW:299.321184873581
MDL:MFCD00084918
CID:133764
PubChem ID:2801627
Update Time:2025-05-23

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(tert-Butyl)phenoxy)-5-nitrobenzaldehyde
    • 2-(4-tert-butylphenoxy)-5-nitrobenzaldehyde
    • 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
    • Benzaldehyde,2-[4-(1,1-dimethylethyl)phenoxy]-5-nitro-
    • SCHEMBL6536062
    • AKOS015908598
    • 175278-47-4
    • FT-0610881
    • A812063
    • CS-0328503
    • DTXSID60384292
    • MFCD00084918
    • 2-(4-tert-butylphenoxy)-5-nitro-benzaldehyde
    • AS-9096
    • 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde
    • MDL: MFCD00084918
    • Inchi: 1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3
    • InChI Key: YOWJMFSAQPDRJB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1C=O)[N+](=O)[O-])C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 299.11600
  • Monoisotopic Mass: 299.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.196
  • Melting Point: 134-136°C
  • Boiling Point: 395.8°Cat760mmHg
  • Flash Point: 150.4°C
  • Refractive Index: 1.589
  • PSA: 72.12000
  • LogP: 5.02030

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38
  • Safety Term:S36/37

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
065111-1g
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4 97%
1g
£64.00 2022-03-01
Fluorochem
065111-5g
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4 97%
5g
£256.00 2022-03-01
Fluorochem
065111-10g
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4 97%
10g
£448.00 2022-03-01
Apollo Scientific
OR30331-1g
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4
1g
£70.00 2025-02-19
Apollo Scientific
OR30331-5g
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4
5g
£272.00 2025-02-19
Apollo Scientific
OR30331-10g
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4
10g
£476.00 2025-02-19
TRC
T064685-500mg
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4
500mg
$ 310.00 2022-06-03
TRC
T064685-1000mg
2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
175278-47-4
1g
$ 515.00 2022-06-03
Ambeed
A767765-5g
2-(4-(tert-Butyl)phenoxy)-5-nitrobenzaldehyde
175278-47-4 95+%
5g
$356.0 2024-04-22
Crysdot LLC
CD12132350-5g
2-(4-(tert-Butyl)phenoxy)-5-nitrobenzaldehyde
175278-47-4 95+%
5g
$622 2024-07-24

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:175278-47-4)2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde
Order Number:A812063
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):320.0
Email:sales@amadischem.com

Additional information on 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde

Introduction to 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde (CAS No. 175278-47-4)

2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde, with the CAS number 175278-47-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a phenoxy group, and a nitrobenzaldehyde moiety. These functional groups endow the compound with a range of chemical and biological properties that make it a valuable tool in various scientific applications.

The molecular formula of 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde is C16H15NO4, and its molecular weight is approximately 289.30 g/mol. The compound's structure can be visualized as a benzaldehyde ring substituted with a nitro group at the 5-position and a phenoxy group at the 4-position, with the phenoxy ring further substituted by a tert-butyl group. This arrangement of functional groups imparts specific reactivity and stability characteristics to the molecule.

In recent years, 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. The presence of the nitro group and the tert-butyl substituent provides opportunities for further chemical modifications, making it an attractive starting material for the development of novel pharmaceuticals.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde in the synthesis of anti-inflammatory agents. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential as a lead compound for further drug development. The study also explored the mechanism of action, revealing that these derivatives effectively inhibited key enzymes involved in inflammation pathways.

Beyond its medicinal applications, 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde has also been investigated for its utility in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Research published in Advanced Materials explored the use of this compound as a building block for organic semiconductors, highlighting its potential to enhance device performance through improved charge transport properties.

The synthesis of 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and electrophilic aromatic substitution reactions. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

In terms of safety and handling, while 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and all reactions should be conducted under well-controlled conditions to minimize any potential risks.

The future prospects for 2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde are promising. Ongoing research continues to uncover new applications and properties of this compound, driving innovation in both academic and industrial settings. As our understanding of its chemical behavior deepens, it is likely that we will see more diverse and impactful uses of this versatile molecule in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175278-47-4)2-4-(tert-Butyl)phenoxy-5-nitrobenzaldehyde
A812063
Purity:99%
Quantity:5g
Price ($):320.0
Email